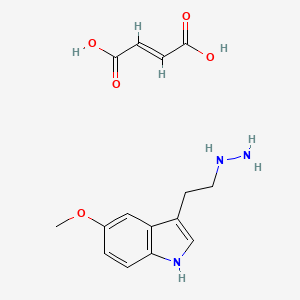

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate

Description

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGPELUIUSFTPQ-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2CCNN.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677518 | |

| Record name | (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263287-82-6 | |

| Record name | (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate typically involves the reaction of 5-methoxyindole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The fumarate salt is then formed by reacting the synthesized compound with fumaric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; reactions are often conducted under reflux conditions to ensure complete substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Hydrazinylethyl)-1H-indole fumarate

- 5-Methoxy-2-(2-hydrazinylethyl)indole

- 2-(2-Hydrazinylethyl)-5-methoxyindole

Uniqueness

3-(2-Hydrazinylethyl)-5-methoxy-1H-indole fumarate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Biological Activity

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole class, characterized by a fused benzene and pyrrole ring. The hydrazine moiety is known for its reactivity, which can influence biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which could mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Antitumor Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting a role in cancer therapy.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Inhibits growth of HeLa and A549 cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains:

- E. coli : MIC = 62.5 µg/mL

- S. aureus : MIC = 78.12 µg/mL

These results highlight the compound's potential as a therapeutic agent against bacterial infections, particularly those caused by antibiotic-resistant strains.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines:

- HeLa Cells : IC50 = 226 µg/mL

- A549 Cells : IC50 = 242.52 µg/mL

These findings suggest that the compound could be further developed as an anticancer drug.

Research Findings

Recent investigations into the pharmacological properties of this compound emphasize its potential across various therapeutic areas:

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals has been documented, contributing to its antioxidant capabilities.

- Synergistic Effects : When combined with other known antimicrobial agents, enhanced efficacy was observed, suggesting potential for combination therapies.

- In Silico Studies : Computational modeling has indicated that the compound may interact favorably with specific biological targets, enhancing its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.